![molecular formula C12H14F3N B2444009 3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine CAS No. 526182-73-0](/img/structure/B2444009.png)
3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine, also known as 3-MTP, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of studies including those on biochemical and physiological effects, as well as its use in laboratory experiments.
Applications De Recherche Scientifique
Prodrug Development
The compound 3-carboxyisoxazole, synthesized from N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide, demonstrated potential as a prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. This research highlights its absorption and metabolism in rats, producing plasma concentrations similar to those from an established prodrug (Patterson, Cheung, & Ernest, 1992).
Organocatalysis
A study demonstrated the use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, achieving high yield and excellent regio- and enantioselectivity. This research emphasizes the role of the silyl group in substrate reactivity and regioselection (Chowdhury & Ghosh, 2009).
Synthesis of Fluorinated Derivatives
The transformation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one via ozonation led to the creation of fluorinated E1R structural derivatives. This process, involving catalytic hydrogenation, is crucial for synthesizing fluorinated compounds for potential applications (Kuznecovs et al., 2020).
Polymer Chemistry
Research in polymer chemistry involved synthesizing organic-soluble polyamide-imides with trifluoromethyl groups, highlighting their outstanding solubility, thermal stability, and optical properties. These materials, due to their unique structural features, have potential industrial applications (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Synthesis of Pyrrolidines
Studies have explored the synthesis of pyrrolidines, which are important heterocyclic organic compounds with applications in medicine and industry. The research focused on the synthesis process and potential applications of these compounds (Żmigrodzka et al., 2022).
Anticancer Activity
Functionalized pyrrolidines were found to inhibit the growth of human glioblastoma and melanoma cells. These compounds, with their selective inhibition of tumor cells, demonstrate potential for cancer treatment (Fiaux et al., 2005).
Propriétés
IUPAC Name |
3-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-8-6-7-16-11(8)9-2-4-10(5-3-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSMGYUQBSYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

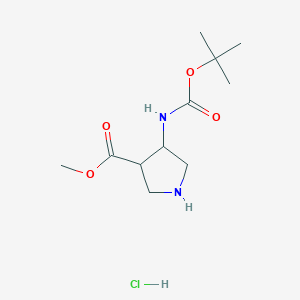
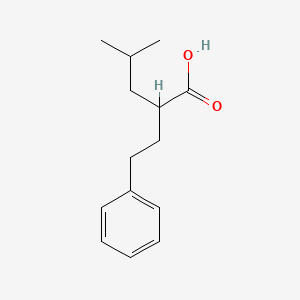
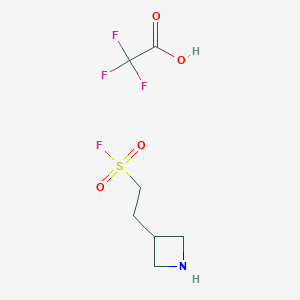

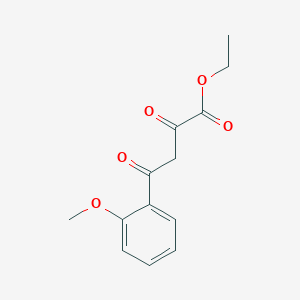
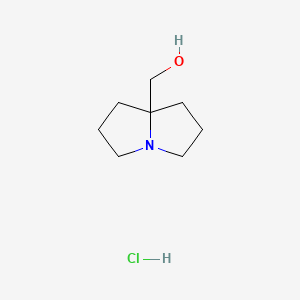
![N-(2-chlorobenzyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2443938.png)
![5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2443940.png)

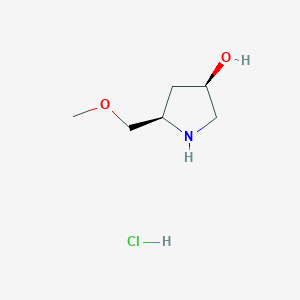
![N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide](/img/structure/B2443945.png)
![5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid](/img/structure/B2443946.png)

